Cas no 1467057-24-4 (2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its fluorine-substituted benzodioxin core enhances reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex aromatic systems. The tetramethyl dioxaborolane group ensures stability under typical reaction conditions while facilitating efficient transmetalation. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where precise functionalization of heterocyclic frameworks is required. Its crystalline nature and moderate solubility in organic solvents contribute to ease of handling and purification. Care should be taken to store it under inert conditions to prevent hydrolysis of the boronate moiety.
2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1467057-24-4 structure
商品名:2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:1467057-24-4
MF:C14H18BFO4
メガワット:280.099728107452
MDL:MFCD31735453
CID:5463440
PubChem ID:89861896

2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine
    • 2-(5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Z3589682212
    • 2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 5-Fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzodioxin
    • 5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-benzo
    • MDL: MFCD31735453
    • インチ: 1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12-11(8-9)17-5-6-18-12/h7-8H,5-6H2,1-4H3
    • InChIKey: WTPKNRJIPLVLQW-UHFFFAOYSA-N
    • ほほえんだ: FC1C2=C(C=C(B3OC(C)(C)C(C)(C)O3)C=1)OCCO2

計算された属性

  • せいみつぶんしりょう: 280.1282174 g/mol
  • どういたいしつりょう: 280.1282174 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.9
  • ぶんしりょう: 280.10

2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23903250-1g
2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1467057-24-4 95%
1g
$1357.0 2023-09-15
1PlusChem
1P01RR67-10g
1,4-Benzodioxin, 5-fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
1467057-24-4 95%
10g
$7277.00 2023-12-21
1PlusChem
1P01RR67-5g
1,4-Benzodioxin, 5-fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
1467057-24-4 95%
5g
$4926.00 2023-12-21
1PlusChem
1P01RR67-500mg
1,4-Benzodioxin, 5-fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
1467057-24-4 95%
500mg
$1370.00 2024-06-20
1PlusChem
1P01RR67-250mg
1,4-Benzodioxin, 5-fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
1467057-24-4 95%
250mg
$893.00 2024-06-20
Enamine
EN300-23903250-0.5g
2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1467057-24-4 95%
0.5g
$1058.0 2024-06-19
Enamine
EN300-23903250-1.0g
2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1467057-24-4 95%
1.0g
$1357.0 2024-06-19
Enamine
EN300-23903250-2.5g
2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1467057-24-4 95%
2.5g
$2660.0 2024-06-19
Enamine
EN300-23903250-5.0g
2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1467057-24-4 95%
5.0g
$3935.0 2024-06-19
Enamine
EN300-23903250-10g
2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1467057-24-4 95%
10g
$5837.0 2023-09-15

2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

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2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Introduction to 2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1467057-24-4)

2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 1467057-24-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of borylated heterocycles, which are widely recognized for their utility in the synthesis of complex molecular architectures. The presence of a fluoro-substituted benzodioxin core and a tetramethylated dioxaborolane moiety imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.

The fluoro-substituent at the 8-position of the benzodioxin ring is particularly noteworthy, as fluorine atoms are frequently incorporated into drug molecules to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In recent years, there has been a surge in research focusing on fluorinated benzodioxins due to their demonstrated efficacy in treating a variety of diseases, including neurological disorders and cancer. The 8-fluoro-2,3-dihydro-1,4-benzodioxin scaffold has been explored in several preclinical studies for its potential as a kinase inhibitor and as a component in targeted therapy regimens.

The borylated dioxaborolane group in this compound serves as a versatile handle for cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. Specifically, the boron-containing moiety can undergo palladium-catalyzed Suzuki-Miyaura coupling with aryl halides or pseudohalides, enabling the construction of biaryl structures that are prevalent in many bioactive molecules. This reactivity makes 2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane a valuable building block for medicinal chemists seeking to develop novel small-molecule drugs.

Recent advancements in synthetic methodologies have further highlighted the importance of borylated heterocycles in drug discovery. For instance, transition-metal-catalyzed borylation reactions have been optimized to achieve high selectivity and yield under mild conditions. These improvements have allowed researchers to efficiently incorporate boron atoms into complex molecular frameworks without compromising functional group compatibility. As a result, compounds like 2-(8-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are being increasingly utilized in the synthesis of next-generation pharmaceuticals.

The tetramethylated dioxaborolane core contributes to the overall stability and rigidity of the molecule while also providing a defined three-dimensional structure that can influence binding interactions with biological targets. This structural motif has been employed in various drug candidates where precise spatial orientation is critical for efficacy. For example, modifications at the 4-position of the dioxaborolane ring can fine-tune pharmacological properties such as solubility and bioavailability.

In academic research circles, 1467057-24-4 has been employed as a key intermediate in the synthesis of fluorinated benzodioxin derivatives with potential anticancer properties. Studies have demonstrated that certain analogs exhibit inhibitory activity against kinases involved in tumor proliferation and metastasis. The fluoro-substituent, combined with the borylated dioxaborolane group, enhances both lipophilicity and metabolic resistance, making these compounds attractive candidates for further development.

The pharmaceutical industry has also shown interest in this compound due to its potential applications in targeted therapy. Researchers are exploring its utility as a precursor for radiolabeled probes used in positron emission tomography (PET) imaging. The ability to incorporate boron atoms into molecular frameworks is particularly advantageous for PET imaging agents because boron can be selectively activated with neutrons or other radiation sources.

From a synthetic chemistry perspective, 1467057-24-4 exemplifies the growing trend toward designing multifunctional intermediates that streamline drug development pipelines. The combination of a fluorinated benzodioxin core and a borylated dioxaborolane handle provides chemists with multiple opportunities for further functionalization while maintaining structural integrity. This flexibility has enabled rapid progress in generating structurally diverse libraries of compounds for high-throughput screening.

Future directions in research involving this compound may include exploring its role as a scaffold for developing enzyme inhibitors or as a component in combination therapies. The unique electronic properties conferred by both the fluoro-substituent and the borylated moiety offer exciting possibilities for modulating biological pathways associated with disease states such as inflammation or neurodegeneration.

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